4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride
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Overview
Description
Preparation Methods
The synthesis of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves multiple steps. One common method includes the reaction of 4-aminophenethylamine with sulfonyl chloride derivatives under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The final product is purified using techniques like recrystallization or column chromatography to achieve high purity levels .
Chemical Reactions Analysis
4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions .
Scientific Research Applications
4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance within tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride can be compared with other sulfonamide derivatives, such as:
4-Amino-N-(2-pyridyl)benzenesulfonamide: Known for its antimicrobial properties.
4-Methyl-N-(4-nitrophenyl)benzenesulfonamide: Used in the synthesis of dyes and pigments.
The uniqueness of 4-(N-(4-Aminophenethyl)sulfamoyl)benzene-1-sulfonyl fluoride lies in its dual functionality as both an enzyme inhibitor and a potential anticancer agent, making it a valuable compound for further research and development .
Properties
CAS No. |
21316-00-7 |
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Molecular Formula |
C14H15FN2O4S2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H15FN2O4S2/c15-22(18,19)13-5-7-14(8-6-13)23(20,21)17-10-9-11-1-3-12(16)4-2-11/h1-8,17H,9-10,16H2 |
InChI Key |
VAICXSJDZFJJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
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